8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Description
Properties
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-4-10-8-11-5-6(12-8)13(2)9(16)14(3)7(5)15/h4H2,1-3H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGITRULIIJKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279774 | |
| Record name | 8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-46-0 | |
| Record name | 8-(Ethylamino)-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5426-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 14106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC14106 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most industrially viable method involves substituting a halogen atom at the 8-position of a pre-functionalized xanthine precursor. This approach mirrors the synthesis of related 8-aminopiperidinyl xanthines described in patent US8883805B2.
Reaction Mechanism
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Bromination : Theophylline (1,3-dimethylxanthine) is brominated at the 8-position using HBr/H₂O₂ or N-bromosuccinimide (NBS), yielding 8-bromo-1,3-dimethylxanthine.
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Amination : The brominated intermediate reacts with ethylamine under SNAr conditions. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and bases such as diisopropylethylamine (DIPEA) facilitate deprotonation of ethylamine, enhancing nucleophilicity.
Example Protocol
Advantages and Limitations
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Advantages : High regioselectivity, scalability to multi-kilogram batches.
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Limitations : Requires stringent moisture control and elevated temperatures.
Nitroso Reduction and Alkylation
This two-step method adapts theophylline synthesis strategies from patent CN104744470A, modifying the nitroso intermediate to introduce the ethylamino group.
Reaction Steps
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Nitrosation : Theophylline is treated with sodium nitrite in acetic acid, forming 8-nitroso-theophylline.
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Reduction and Alkylation : The nitroso group is reduced to an amine using H₂/Pd-C, followed by reductive alkylation with acetaldehyde and ethylamine.
Example Protocol
Challenges
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Over-alkylation may occur, necessitating precise stoichiometry.
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Lower overall yield compared to SNAr.
Reaction Optimization
Solvent and Temperature Effects
| Parameter | SNAr Method | Nitroso Method |
|---|---|---|
| Solvent | NMP | Methanol/Acetic acid |
| Temperature | 140°C | 80°C |
| Reaction Time | 2 hours | 4 hours |
NMP’s high boiling point and polarity favor SNAr kinetics, while methanol accommodates milder reduction conditions.
Purification and Characterization
Isolation Techniques
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Crystallization : Crude product is dissolved in hot ethanol, filtered through activated carbon, and cooled to induce crystallization.
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Washing : Methanol and tert-butyl methyl ether remove unreacted starting materials.
Industrial Scalability
The SNAr method is preferred for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of purine derivatives and to develop new synthetic methodologies.
Biology: The compound is used in studies related to enzyme inhibition, particularly those involving phosphodiesterases and adenosine receptors.
Medicine: Research has shown potential therapeutic applications in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with various molecular targets, including:
Adenosine Receptors: The compound acts as an antagonist at adenosine receptors, leading to increased levels of cyclic AMP (cAMP) and enhanced neurotransmitter release.
Phosphodiesterases: It inhibits phosphodiesterase enzymes, preventing the breakdown of cAMP and cGMP, which are important signaling molecules in various physiological processes.
These interactions result in a range of biological effects, including bronchodilation, increased heart rate, and enhanced cognitive function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at the 8-Position
The 8-position of the purine-2,6-dione scaffold is critical for tuning pharmacological properties. Key analogues include:
Key Observations :
- Halogen substituents (Br, Cl) enhance synthetic utility but lack direct bioactivity .
- Arylalkylamino substituents (e.g., dihydroxyphenethyl) confer multitarget activity (e.g., adenosine/dopamine receptor modulation) but increase molecular weight and complexity .
PDE Inhibition and Anti-Fibrotic Effects
Theophylline derivatives with 7,8-disubstitutions exhibit pan-PDE inhibitory activity. For example:
- 8-Arylalkylamino derivatives (e.g., 8-((3,4-dihydroxyphenethyl)amino)-1,3-dimethyl) show nanomolar PDE4/7 inhibition, translating to anti-fibrotic effects in lung fibroblasts .
- 8-Ethylamino analogues are hypothesized to retain PDE inhibition but with altered isoform selectivity due to the smaller, less polar ethyl group compared to arylalkyl chains .
Cardiovascular Activity
8-Alkylamino derivatives, such as 8-(2-morpholin-4-yl-ethylamino), demonstrate prophylactic antiarrhythmic activity (ED₅₀ = 55.0) and alpha-adrenoreceptor affinity (Ki = 0.152–4.299 µM) .
Physicochemical Properties
Notes:
- The ethylamino group likely improves aqueous solubility compared to halogenated derivatives but reduces lipophilicity relative to cyclohexylamino analogues .
- Crystallinity and polymorphism, critical for pharmaceutical formulation, remain unstudied for the ethylamino derivative but are well-documented for theophylline .
Spectroscopic Data
- NMR/HRMS: 8-Substituents produce distinct shifts in $ ^1H $-NMR (e.g., ethylamino NH$_2$ at δ 3.2–3.5 ppm) and $ ^{13}C $-NMR (C8 resonance ~150 ppm) .
- X-ray Crystallography: Co-crystals of theophylline with carboxylic acids demonstrate hydrogen-bonding networks; similar studies for the ethylamino derivative could clarify its solid-state behavior .
Biological Activity
8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, with the CAS number 5426-46-0, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to caffeine and theophylline, which are known for their stimulant effects and various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₉H₁₃N₅O₂ with a molecular weight of 223.232 g/mol. Key physical properties include:
- Density: 1.405 g/cm³
- Boiling Point: 438.2ºC at 760 mmHg
- Flash Point: 218.8ºC
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₅O₂ |
| Molecular Weight | 223.232 g/mol |
| Density | 1.405 g/cm³ |
| Boiling Point | 438.2ºC |
| Flash Point | 218.8ºC |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Stimulant Activity : Similar to caffeine, this compound has been shown to enhance alertness and reduce fatigue.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains.
- Anti-inflammatory Effects : There is emerging evidence indicating that the compound may exhibit anti-inflammatory properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Adenosine Receptors : As a purine derivative, it may act as an antagonist at adenosine receptors, influencing neurotransmitter release and promoting wakefulness.
- Inhibition of Phosphodiesterase : The compound could inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of several purine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Stimulant Effects in Animal Models
In a controlled animal study, administration of the compound resulted in increased locomotor activity and reduced sleep duration in mice compared to control groups. This suggests potential applications in treating sleep disorders or enhancing cognitive function.
Q & A
Q. What are the standard methodologies for synthesizing 8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. For example, ethylamine is introduced at the 8-position of the purine ring via reaction with a halogenated precursor (e.g., 8-bromo-theophylline derivatives) under basic conditions. Solvent choice (e.g., DMF or THF) and catalysts (e.g., triethylamine) are critical for achieving high yields. Reaction temperatures range from 60–100°C, with monitoring via TLC or HPLC to confirm intermediate formation .
Q. How is the molecular structure of this compound characterized in academic research?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify substituent positions (e.g., ethylamino at C8 and methyl groups at N1/N3).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHNO; theoretical 235.10 g/mol).
- X-ray Crystallography : Resolves spatial arrangements, particularly hydrogen-bonding interactions between the purine core and substituents .
Q. What in vitro assays are used to assess its biological activity?
Common assays include:
- Enzyme Inhibition : Tested against adenosine deaminase (ADA) or phosphodiesterase (PDE) isoforms using fluorometric or colorimetric substrates.
- Receptor Binding : Radioligand displacement assays (e.g., adenosine A/A receptors).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from variations in experimental conditions:
- Assay Specificity : ADA inhibition may differ due to enzyme isoforms (e.g., ADA1 vs. ADA2).
- Solubility Factors : Use of DMSO vs. aqueous buffers can alter compound bioavailability.
- Biological Models : Differences between cell lines (e.g., primary vs. immortalized cells) or animal species (rat vs. humanized models). Statistical meta-analysis of published datasets and validation via orthogonal assays (e.g., SPR for binding kinetics) are recommended .
Q. What strategies optimize the compound’s synthetic yield and purity for pharmacological studies?
Key optimizations include:
- Protecting Groups : Temporarily shield reactive sites (e.g., N7) during synthesis.
- Catalyst Screening : Pd-based catalysts for cross-coupling reactions at the 8-position.
- Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) achieves >95% purity. Yield improvements (from ~40% to >70%) are reported using microwave-assisted synthesis .
Q. How do structural modifications at the 8-position influence its pharmacokinetic profile?
Comparative SAR studies reveal:
Q. What computational methods predict its interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to adenosine receptors (PDB: 5G53).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with PDE4B inhibition (R = 0.89).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can degradation pathways be analyzed to improve formulation stability?
Forced degradation studies under:
- Acidic/alkaline conditions : HPLC-MS identifies hydrolysis products (e.g., cleavage of ethylamino group).
- Oxidative stress : HO exposure generates purine-2,6-dione oxides.
- Photolysis : UV irradiation (254 nm) causes dimerization. Stabilization strategies include lyophilization and light-protective packaging .
Cross-Disciplinary Applications
Q. What methodologies adapt this compound for neuroscience vs. oncology studies?
- Neuroscience : Intracerebroventricular (ICV) administration in rodent models to assess neuroprotection (e.g., ischemia-reperfusion injury).
- Oncology : Conjugation with tumor-targeting moieties (e.g., folic acid) for site-specific delivery. Synergy studies with chemotherapeutics (e.g., cisplatin) via Chou-Talalay analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
